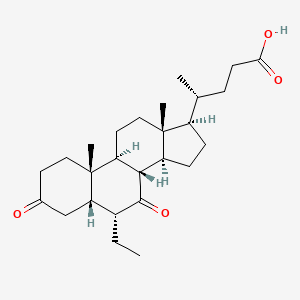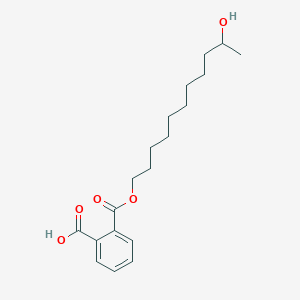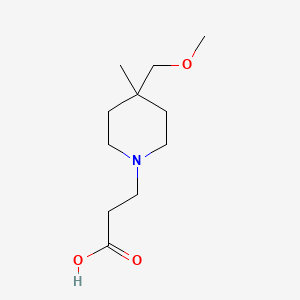
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid is a complex organic compound that features a piperazine ring substituted with an acetyl group and a benzoic acid moiety with a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid typically involves multi-step organic reactions The benzoic acid moiety is then synthesized separately and coupled with the piperazine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
- 4-Acetylpiperazin-1-yl)acetic acid
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Comparison: 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid is unique due to the presence of both the cyano and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
5-(4-acetylpiperazin-1-yl)-2-cyanobenzoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-4-6-17(7-5-16)12-3-2-11(9-15)13(8-12)14(19)20/h2-3,8H,4-7H2,1H3,(H,19,20) |
Clave InChI |
CPUKYNMYVWJLIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
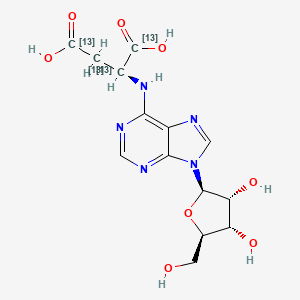

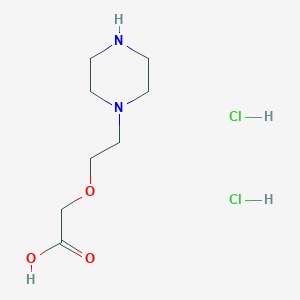



![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
